molecular formula C15H18N2O B3294411 N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide CAS No. 887029-20-1

N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide

Cat. No.: B3294411
CAS No.: 887029-20-1
M. Wt: 242.32 g/mol
InChI Key: BXGMGGJULATBNL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide is an organic compound that features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a pyrrole ring attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Propanamide Group: The propanamide group can be introduced through an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

    Substitution on the Phenyl Ring: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using methylating agents like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups like nitro, halogen, or alkyl.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It can be used in the synthesis of polymers or as a building block for organic electronic materials.

    Biological Studies: The compound’s interactions with enzymes or receptors can be studied to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both a pyrrole and a propanamide group. This combination of structural features can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-pyrrol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-6-7-14(10-12(11)2)16-15(18)13(3)17-8-4-5-9-17/h4-10,13H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGMGGJULATBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)N2C=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210517
Record name N-(3,4-Dimethylphenyl)-α-methyl-1H-pyrrole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887029-20-1
Record name N-(3,4-Dimethylphenyl)-α-methyl-1H-pyrrole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887029-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dimethylphenyl)-α-methyl-1H-pyrrole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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